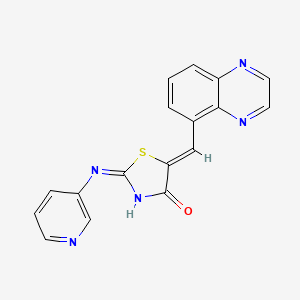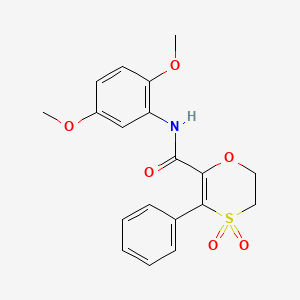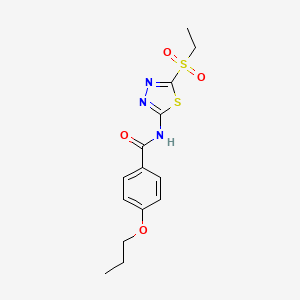
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of pyridine, quinoxaline, and thiazole moieties, which may contribute to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine moiety: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced to the thiazole ring.
Attachment of the quinoxaline group: This can be done through condensation reactions, where the quinoxaline moiety is linked to the thiazole ring via a methylene bridge.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can enhance reaction rates.
Control of temperature and pressure: Precise control of reaction conditions can improve the efficiency of the synthesis.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new thiazole derivatives with potential biological activities.
Biology
Biological assays: The compound can be tested for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug development: Due to its unique structure, the compound may serve as a lead compound in the development of new therapeutic agents.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
作用機序
The mechanism of action of (5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one depends on its specific biological target. Potential mechanisms may include:
Inhibition of enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Interaction with receptors: It may bind to and modulate the activity of certain receptors.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
(5Z)-2-(pyridin-3-ylamino)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazol-4(5H)-one: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
- Unique combination of moieties : The presence of pyridine, quinoxaline, and thiazole moieties in a single molecule makes it unique.
- Potential biological activities : The combination of these moieties may result in unique biological activities not observed in other similar compounds.
特性
分子式 |
C17H11N5OS |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
(5Z)-2-pyridin-3-ylimino-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11N5OS/c23-16-14(24-17(22-16)21-12-4-2-6-18-10-12)9-11-3-1-5-13-15(11)20-8-7-19-13/h1-10H,(H,21,22,23)/b14-9- |
InChIキー |
LNNFZUNLPHXFQN-ZROIWOOFSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)NC(=NC4=CN=CC=C4)S3 |
正規SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)NC(=NC4=CN=CC=C4)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15108512.png)
![(3Z)-1-(4-chlorobenzyl)-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15108516.png)
![N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15108523.png)
![4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B15108525.png)
![5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B15108541.png)
![1-benzyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15108550.png)
![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B15108554.png)
![4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]-](/img/structure/B15108562.png)
![7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15108571.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B15108574.png)

![Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B15108588.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15108590.png)
